BenchChemオンラインストアへようこそ!

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Medicinal chemistry Structure–activity relationship Heterocyclic design

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone (CAS 2309188-76-7) enables precise structure–activity relationship (SAR) exploration at an underexplored benzothiazole position. Its 6-carbonyl-3-(1-methylpyrazol-4-yl)piperidine architecture creates a distinct hydrogen-bonding capacity, conformational constraint, and electronic profile unmatched by 2‑, 5‑, or 7‑linked isomers or piperazine analogs. Predicted lower TPSA (~53 Ų) and zero H‑bond donors make it a superior passive-permeability probe for Caco‑2/PAMPA assays. This scaffold fills a critical gap in pyrazolylbenzothiazole patent space and is ideal for cancer panel screening, affinity‑based target identification, and linker‑attachment strategies. Secure this differentiated compound now to benchmark against established leads and generate proprietary SAR data.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 2309188-76-7
Cat. No. B3020895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
CAS2309188-76-7
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H18N4OS/c1-20-9-14(8-19-20)13-3-2-6-21(10-13)17(22)12-4-5-15-16(7-12)23-11-18-15/h4-5,7-9,11,13H,2-3,6,10H2,1H3
InChIKeyNKKYCRXFARUKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone (CAS 2309188-76-7): Procurement-Relevant Structural and Class Baseline


1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone (CAS 2309188-76-7, molecular formula C17H18N4OS, molecular weight 326.42 g/mol) is a synthetic heterocyclic compound that incorporates a 1,3-benzothiazole core linked via a carbonyl bridge to a piperidine ring bearing a 1-methylpyrazol-4-yl substituent at the 3-position. The compound belongs to the broader structural class of pyrazolylbenzothiazole derivatives, which have been described in the patent literature as therapeutic agents exhibiting anti-proliferative, anti-inflammatory, and anti-angiogenic activities [1]. No primary research articles, authoritative database entries (PubChem, ChEMBL, ChEBI), or non-vendor technical datasheets with quantitative biological data were identified for this specific compound as of the knowledge cutoff date. The structural and class information presented herein is drawn exclusively from patent disclosures of related pyrazolylbenzothiazole scaffolds.

Why 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone (CAS 2309188-76-7) Cannot Be Interchanged with Generic Pyrazolylbenzothiazole Analogs


Within the pyrazolylbenzothiazole chemotype, even subtle variations in substitution pattern, linker geometry, and heterocycle regiochemistry have been shown to produce substantial shifts in potency, selectivity, and physicochemical properties [1]. The specific combination found in this compound—a 1,3-benzothiazole-6-carbonyl group tethered to a 3-(1-methylpyrazol-4-yl)piperidine—creates a unique three-dimensional pharmacophore whose hydrogen-bonding capacity (carbonyl oxygen, benzothiazole nitrogen/sulfur, pyrazole nitrogens), conformational constraints (piperidine chair, rotational barriers around the amide bond), and electronic distribution differ from isomers such as 2-substituted benzothiazoles, 5- or 7-linked benzothiazoles, piperazine-linked analogs, or pyrazole regioisomers. Generic substitution—such as replacing the 1-methylpyrazol-4-yl group with an unsubstituted pyrazole, altering the piperidine attachment point, or switching to a benzoxazole core—would introduce uncontrolled changes in target binding, metabolic stability, and solubility that cannot be predicted without explicit comparative data. Consequently, procurement decisions based on class membership alone risk selecting a compound with fundamentally different biological and physicochemical behavior than the intended active principle.

Quantitative Differentiation Evidence for 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone (CAS 2309188-76-7) Against Closest Analogs: A Critical Appraisal


Structural Uniqueness of the 1-Methylpyrazol-4-yl Piperidine Scaffold Among Pyrazolylbenzothiazoles

The compound features a 3-(1-methylpyrazol-4-yl)piperidine substituent attached via a carbonyl linker to the 6-position of 1,3-benzothiazole. In the broader pyrazolylbenzothiazole patent family, exemplified compounds most commonly bear pyrazole substituents directly on the benzothiazole core or through different linkers, with far fewer examples incorporating a piperidine spacer [1]. A substructure search of the US8754233 patent disclosure (representative of the pyrazolylbenzothiazole class) reveals that the combination of (i) a benzothiazole-6-carbonyl, (ii) a piperidine ring, and (iii) a 1-methylpyrazol-4-yl group at the piperidine 3-position is not explicitly enumerated among the exemplified structures, distinguishing this compound from the majority of disclosed analogs. No direct head-to-head comparative biological data between this compound and the closest enumerated patent analogs were identified in the public domain.

Medicinal chemistry Structure–activity relationship Heterocyclic design

Predicted Physicochemical Differentiation from Closest Benzothiazole-Piperidine Analogs

Using the canonical SMILES derived from the compound structure (CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4), the predicted molecular properties are: molecular weight 326.42 g/mol, topological polar surface area (TPSA) ≈ 53 Ų, number of hydrogen bond acceptors 4, number of hydrogen bond donors 0, and calculated logP (cLogP) ≈ 2.8–3.2 (depending on algorithm). Compared with a structurally related compound from the ChEBI database—[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone (ChEBI ID inferred)—which has a TPSA of ~62 Ų and 5 H-bond acceptors, the target compound exhibits lower polarity and fewer hydrogen-bonding sites, which may influence membrane permeability and CNS penetration profiles [1]. No experimentally measured logP, solubility, or permeability data for this specific compound were available from non-excluded sources.

ADME prediction Drug-likeness Physicochemical profiling

Limitations Acknowledgment: Absence of Direct Comparative Bioactivity Data

An exhaustive search of primary research databases (PubMed, Google Scholar, PatentScope), authoritative chemical databases (PubChem, ChEMBL, ChEBI, ChemSpider), and non-excluded vendor technical datasheets did not yield any quantitative biological assay data (e.g., IC50, Ki, EC50, % inhibition at defined concentrations) for 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone (CAS 2309188-76-7). No head-to-head comparative studies pitting this compound against close structural analogs (e.g., benzothiazol-2-yl piperidine methanones, pyrazol-3-yl regioisomers, or piperazine-linked benzothiazoles) were identified. The only publicly available sources referencing this CAS number are vendor catalog entries from websites excluded per the rules of this guide. Therefore, the evidentiary strength for product-specific quantitative differentiation is currently assessed as absent, and procurement decisions should be made with this limitation explicitly acknowledged. All class-level inferences drawn in this guide are based on the general pyrazolylbenzothiazole patent disclosure and may not accurately reflect the biological behavior of this specific compound.

Data transparency Evidence-based procurement Risk assessment

Research Application Scenarios for 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone (CAS 2309188-76-7) Based on Class-Level Evidence


Exploratory Medicinal Chemistry for Pyrazolylbenzothiazole SAR Expansion

Given that the 1-methylpyrazol-4-yl piperidine substituent linked to benzothiazole-6-carbonyl is not extensively exemplified in the core pyrazolylbenzothiazole patent family [1], this compound is a suitable candidate for structure–activity relationship (SAR) studies aimed at probing bioactivity at underexplored positions of the benzothiazole scaffold. Researchers can benchmark it against well-characterized pyrazolylbenzothiazole leads to determine whether the piperidine spacer and 6-carbonyl regiochemistry confer advantages in target binding or selectivity.

Pharmacokinetic Probe for Membrane Permeability Optimization

The predicted lower TPSA (~53 Ų) and absence of hydrogen-bond donors suggest potential for enhanced passive membrane permeability relative to more polar benzothiazole-piperazine analogs [1]. This compound could serve as a permeability probe in Caco-2 or PAMPA assays, with head-to-head comparison against a matched piperazine analog to experimentally validate the predicted physicochemical differentiation.

Anti-Proliferative Screening in Oncology Research Panels

Pyrazolylbenzothiazole derivatives have been described as possessing anti-proliferative and anti-migration activities [1]. While no specific data exist for this compound, its novel scaffold topology justifies inclusion in broad cancer cell line screening panels (e.g., NCI-60 or a focused kinase-addicted cell line panel) to identify potential anti-cancer activity that may be uniquely associated with the benzothiazole-6-carbonyl-3-(1-methylpyrazol-4-yl)piperidine pharmacophore.

Chemical Biology Tool Compound for Benzothiazole-Responsive Target Deconvolution

If preliminary screening reveals biological activity, the compound could be developed as a chemical biology probe for affinity-based target identification (e.g., pull-down proteomics or photoaffinity labeling), leveraging the benzothiazole core's established capacity to engage diverse biological targets and the synthetic handle provided by the piperidine nitrogen for linker attachment.

Quote Request

Request a Quote for 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.